Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate
Description
X-ray Crystallographic Data Interpretation
While direct X-ray crystallographic data for methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate was not available in the current literature search, computational chemistry calculations provide valuable insights into the three-dimensional molecular structure. The topological polar surface area is calculated to be 39.19 square angstroms, which indicates the compound's potential for intermolecular interactions and membrane permeability characteristics. This relatively modest polar surface area suggests that the molecule maintains a balance between hydrophilic and lipophilic character.
The calculated logarithm of the partition coefficient (LogP) value of 3.42592 indicates significant lipophilicity, which influences the compound's solubility properties and potential biological interactions. The molecular geometry features three hydrogen bond acceptor sites and zero hydrogen bond donor sites, which affects the compound's capacity for intermolecular hydrogen bonding interactions. The presence of three rotatable bonds provides conformational flexibility, allowing the molecule to adopt different spatial arrangements depending on environmental conditions.
The electronic structure calculations reveal important aspects of charge distribution throughout the molecule. The pyridine nitrogen atom serves as a significant electron-withdrawing center, influencing the overall electronic density distribution across the aromatic system. The chlorine substituent at the ortho position relative to the acetate side chain creates additional electronic perturbations that affect both the ground state geometry and the excited state properties of the molecule.
Comparative Analysis with Related Phenylacetate Esters
Comparative structural analysis with related phenylacetate esters reveals distinctive features that set this compound apart from simpler analogs. The presence of the 6-methylpyridin-2-yl substituent at the para position of the phenyl ring represents a significant structural deviation from conventional phenylacetate esters. This heterocyclic substitution introduces nitrogen-containing functionality that fundamentally alters the electronic properties compared to purely carbocyclic analogs such as methyl 2-(2-chloro-4,5-dimethoxy-phenyl)acetate.
The structural comparison with methyl 2-(4-hydroxy-3-(6-methylpyridin-2-yl)phenyl)acetate demonstrates the impact of substitution pattern variations. While both compounds contain the 6-methylpyridin-2-yl moiety, the positioning and additional substituents create distinct molecular environments. The presence of the chlorine atom in the 2-position of the target compound, as opposed to a hydroxyl group in the 3-position of the comparative structure, results in different electronic distributions and potentially different reactivity profiles.
Examination of related compounds such as methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate reveals how heterocyclic variations affect overall molecular architecture. The replacement of the directly attached pyridine ring with an ether-linked pyrimidine system creates a more flexible molecular framework with different electronic characteristics. These structural comparisons highlight the unique positioning of the target compound within the broader family of heteroaryl-substituted phenylacetate esters.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. Analysis of related compounds offers insights into the expected spectroscopic behavior of this system. For the structurally related methyl 2-(4-hydroxy-3-(6-methylpyridin-2-yl)phenyl)acetate, proton nuclear magnetic resonance data in dimethyl sulfoxide-d6 reveals characteristic chemical shifts that can guide interpretation of the target compound's spectrum.
The aromatic proton region typically displays multiple signals corresponding to the substituted phenyl ring and the pyridine heterocycle. The pyridine protons are expected to appear in the range of 7.2 to 8.0 parts per million, with the specific chemical shifts influenced by the electronic environment created by the methyl substituent and the connection to the phenyl system. The phenyl ring protons show characteristic patterns that reflect the substitution pattern, with the chlorine and pyridyl substituents creating distinct electronic environments for different aromatic positions.
The acetate methylene protons typically appear as a singlet around 3.6 parts per million, representing the CH₂ group adjacent to the carbonyl functionality. The methyl ester protons generally resonate around 3.6 parts per million as well, slightly overlapping with the acetate methylene signal. The pyridine methyl group appears as a sharp singlet around 2.5 parts per million, providing a characteristic marker for this substituent. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon around 172 parts per million, with additional aromatic carbon signals distributed throughout the 115-160 parts per million region.
Infrared (IR) Vibrational Mode Assignments
Infrared spectroscopy of this compound provides valuable information about the functional group characteristics and molecular vibrations. The most prominent feature in the infrared spectrum is expected to be the carbonyl stretching vibration of the ester functionality, which typically appears in the region of 1715-1735 reciprocal centimeters. This absorption band serves as a diagnostic marker for the acetate ester group and its intensity reflects the concentration of the compound in analytical samples.
The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1450-1600 reciprocal centimeters region, with multiple peaks reflecting the complex substitution pattern of both the phenyl and pyridine rings. The carbon-hydrogen stretching vibrations of the aromatic systems appear in the 3000-3100 reciprocal centimeters region, while the aliphatic carbon-hydrogen stretches of the methyl and methylene groups are observed in the 2800-3000 reciprocal centimeters range.
The presence of the chlorine substituent influences the fingerprint region of the spectrum, with carbon-chlorine stretching vibrations typically appearing in the 600-800 reciprocal centimeters region. The pyridine nitrogen creates additional vibrational modes that contribute to the complexity of the spectrum, particularly in the aromatic ring stretching region. The ester carbon-oxygen stretching vibrations produce bands in the 1000-1300 reciprocal centimeters region, with the specific frequencies dependent on the molecular environment and conformational state of the ester group.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and analytical identification capabilities. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the intact molecular structure. The presence of chlorine creates a characteristic isotope pattern, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion due to the ³⁷Cl isotope.
The base peak or one of the most intense fragments typically results from the loss of the methoxy group (31 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 244. This fragmentation pattern is characteristic of methyl esters and represents one of the most favorable fragmentation pathways under electron impact conditions. Additional significant fragments arise from the loss of the entire acetate side chain, producing ions corresponding to the substituted biphenyl-pyridine system.
The pyridine ring system contributes to characteristic fragment ions, particularly those involving the methylpyridine moiety. The molecular formula calculation from mass spectrometric data can be verified using the nitrogen rule, which states that compounds containing an odd number of nitrogen atoms have odd molecular weights. Since this compound contains one nitrogen atom and has a molecular weight of 275.73, it conforms to this rule, providing additional confirmation of the proposed structure. The fragmentation patterns also reveal information about the relative stability of different molecular regions, with the aromatic systems generally showing greater resistance to fragmentation compared to the aliphatic portions of the molecule.
Properties
IUPAC Name |
methyl 2-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-14(17-10)12-7-6-11(13(16)8-12)9-15(18)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVSWFLAZQLFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate, with the molecular formula C₁₅H₁₄ClNO₂, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a chloro group and a 6-methylpyridine moiety, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₄ClNO₂ |
| Molecular Weight | 275.73 g/mol |
| CAS Number | 1648864-47-4 |
| Purity | 97% |
Potential Pharmacological Applications
The structural complexity of this compound implies potential applications in various therapeutic areas. Preliminary interaction studies indicate that compounds with similar structures may interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. This interaction could lead to neuroprotective effects or modulation of neurodegenerative processes .
Case Studies and Research Findings
Recent studies have explored the biological activity of various pyridine derivatives, providing insights into their mechanisms of action:
- Study on Pyridine Derivatives : A study examined the antibacterial activity of several pyridine derivatives against common pathogens. The results indicated that modifications on the pyridine ring significantly influence antimicrobial efficacy. Compounds with electron-donating groups exhibited enhanced activity against E. coli and S. aureus .
- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of alkaloids derived from pyridine structures. The study found that certain substitutions improved activity against Candida albicans, suggesting that this compound may also show promise in this area .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate is primarily studied for its potential pharmacological effects due to the presence of the chloro and pyridine groups, which are known to influence biological activity.
Potential Pharmacological Applications
- NMDA Receptor Interaction: Preliminary studies suggest that compounds with similar structures may exhibit unique binding affinities to NMDA receptors, which are crucial for synaptic plasticity and memory function. Investigating these interactions could lead to advancements in treatments for neurodegenerative diseases.
- Antimicrobial Activity: Research into derivatives of pyridine compounds has shown promising antimicrobial properties. The specific activity of this compound against various pathogens remains an area of active investigation.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.
Case Studies and Research Findings
While specific case studies on this compound remain limited, ongoing research into related compounds provides insights into its potential applications:
- Neuropharmacology Studies: Research on pyridine derivatives has indicated their role in modulating neurotransmitter systems, suggesting that this compound could influence cognitive functions.
- Antimicrobial Testing: Preliminary tests on similar pyridine-based compounds have shown efficacy against a range of bacterial strains, prompting further exploration into this compound's antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Esters
Methyl 2-(pyridin-2-yl)acetate Derivatives
- Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0): Shares a pyridin-2-yl moiety but substitutes the phenyl group with an ethyl ester. Molecular formula: C₁₀H₁₃NO₂; Molecular weight: 191.22 g/mol. Lower molecular weight and absence of chlorine reduce hydrophobicity compared to the target compound .
- Similarity score: 0.86 (vs. target compound), indicating structural overlap but functional group divergence .
2-Chloro-5-(4-propoxybenzoyl)pyridine (CAS: Not provided):
Pyrimidine and Heterocyclic Derivatives
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate (CAS: 20045-78-7):
- Molecular formula: C₁₄H₁₂Cl₂N₂O₂ ; Molecular weight: 323.17 g/mol .
- The dual chlorine substituents may improve binding affinity in enzyme inhibition studies .
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate (CAS: 1246636-79-2):
Halogenated and Fluoro-Substituted Analogues
Methyl 2-fluoro-2-(2-nitrophenyl)acetate (6a):
- Molecular formula: C₉H₇FNO₄; Molecular weight: 213.16 g/mol.
- Fluorine and nitro groups create strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This contrasts with the chloro-methylpyridyl combination in the target compound, which balances electron withdrawal and steric bulk .
8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoro-2-pyridinyl)phenyl]pyrido[2,3-d]pyrimidin-7-one trifluoroacetate:
Structural Isomers and Functional Group Variants
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1):
- Thietane and pyrimidine rings introduce sulfur and oxygen heteroatoms.
- Predicted to exhibit distinct metabolic stability (ADMET profiles) due to sulfur’s susceptibility to oxidation .
Preparation Methods
Detailed Procedure (Adapted from WO1997001538A1):
Step 1: Preparation of the Hydroxy Pyridine Intermediate
- 2-Hydroxy-6-methylpyridine is dried azeotropically with toluene to remove water.
- The dried pyridine derivative is suspended in DMF.
- Potassium carbonate is added to generate the potassium salt in situ.
Step 2: Nucleophilic Substitution
- Methyl 2-chloromethylphenylacetate is dissolved in DMF and added dropwise to the reaction mixture at 60–70°C.
- The reaction mixture is then heated to 80°C and maintained for 1–2 hours to ensure completion.
Step 3: Workup and Isolation
- The reaction mixture is cooled, and water is added to precipitate or extract the product.
- Organic solvents such as toluene are used for extraction.
- The combined organic layers are washed with water to remove inorganic salts.
- Solvent removal under reduced pressure yields the crude product, which can be purified by distillation or chromatography.
This method yields methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate in good yield (approximately 80–86%) and high purity.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | DMF with toluene for azeotropic drying | DMF facilitates nucleophilic substitution |
| Base | Potassium carbonate | Deprotonates hydroxy pyridine |
| Temperature | 60–80°C | Controlled heating for reaction completion |
| Reaction Time | 1–3 hours | Ensures full conversion |
| Workup | Water addition, toluene extraction | Efficient separation of product |
| Yield | 80–86% | High yield with minimal side reactions |
Alternative Methods and Considerations
Use of Potassium Salt of 2-Hydroxy-6-methylpyridine: Pre-formation of the potassium salt can enhance reaction rates and yields by providing a stronger nucleophile.
Avoidance of N-alkylation: The presence of the 6-methyl substituent on the pyridine ring reduces undesired N-alkylation side reactions, improving selectivity for O-alkylation.
Solvent Variations: While DMF is common, other polar aprotic solvents may be explored for optimization, but DMF remains preferred for solubility and reaction efficiency.
Purification: Vacuum distillation or chromatographic methods are used to isolate the pure ester product, ensuring removal of unreacted starting materials and byproducts.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Drying of 2-hydroxy-6-methylpyridine | Azeotropic distillation with toluene at ~110°C | Removes water, prepares for salt formation |
| Formation of potassium salt | Addition of potassium carbonate in DMF at 60–70°C | Generates nucleophilic species |
| Nucleophilic substitution | Dropwise addition of methyl 2-chloromethylphenylacetate in DMF, 70–80°C, 1–2 h | Formation of aryl-oxy linkage |
| Workup | Addition of water, extraction with toluene | Isolation of product |
| Purification | Vacuum distillation or chromatography | Yields pure this compound |
Research Findings and Industrial Relevance
The described method is scalable and has been documented in patent literature as an effective route for synthesizing related pyridyloxy methylphenylacetates, which are intermediates in the synthesis of agricultural fungicides and potentially bioactive compounds.
The substitution pattern on the pyridine ring, specifically the 6-methyl group, plays a crucial role in minimizing side reactions and improving yield and selectivity.
The use of potassium carbonate as a base and DMF as a solvent is a well-established combination for such nucleophilic aromatic substitution reactions, balancing reactivity and operational convenience.
The methodology avoids harsh conditions, making it suitable for sensitive functional groups and enabling further derivatization for medicinal chemistry applications.
Q & A
Q. What are the primary synthetic routes for Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate, and what reaction conditions are typically employed?
The compound is synthesized via multi-step organic reactions, often involving Suzuki-Miyaura coupling to introduce the pyridinyl group, followed by esterification. Key steps include:
- Chlorination : Regioselective chlorination at the 2-position of the phenyl ring using catalysts like FeCl₃ or AlCl₃ under anhydrous conditions.
- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures are standard .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester functionality. For example, the methyl ester group typically shows a singlet at ~3.6 ppm in ¹H NMR .
- Mass Spectrometry (ESI or EI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Used when single crystals are obtainable, with refinement via programs like SHELXL .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Solubility tests should precede kinetic or catalytic studies to avoid precipitation issues. For biological assays, DMSO stock solutions (10 mM) are typical, diluted to <1% in buffer .
Q. How does the pyridinyl substituent influence the compound’s electronic properties and reactivity?
The 6-methylpyridin-2-yl group introduces electron-withdrawing effects via conjugation, stabilizing the phenyl ring’s electrophilic sites. This impacts reactivity in cross-coupling reactions and may alter binding affinities in coordination complexes .
Advanced Research Questions
Q. What strategies address low yields in the regioselective chlorination step during synthesis?
Low yields often arise from competing para-chlorination. Solutions include:
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Contradictions may stem from dynamic effects or impurities. Mitigation steps:
- Variable-Temperature NMR : Identify rotational barriers in ester groups.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
- HPLC-PDA Purification : Remove impurities from synthetic intermediates .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking Studies (AutoDock Vina) : Model binding to active sites using the compound’s 3D structure (generated via Gaussian DFT optimization).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., Cl, methyl groups) with bioactivity .
Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products identified?
Common pathways include:
Q. How does the compound’s activity compare to analogs with modified substituents (e.g., fluoro instead of chloro)?
- Bioactivity Studies : Replace Cl with F or Br to assess halogen effects on target binding (e.g., kinase inhibition assays).
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes .
- Crystallographic Data : Compare co-crystal structures of analogs to map substituent-target interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
